Home > Products > Screening Compounds P93714 > Cobimetinib Fumarate
Cobimetinib Fumarate - 1369665-02-0

Cobimetinib Fumarate

Catalog Number: EVT-264245
CAS Number: 1369665-02-0
Molecular Formula: C25H25F3IN3O6
Molecular Weight: 647.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cobimetinib fumarate is a fumarate salt prepared from cobimetinib by reaction of one molecule of fumaric acid for every two molecules of cobimetinib. An inhibitor of mitogen-activated protein kinase that is used in combination with vemurafenib for the treatment of patients with unresectable or metastatic melanoma. It has a role as an EC 2.7.11.24 (mitogen-activated protein kinase) inhibitor and an antineoplastic agent. It is a fumarate salt and an organoammonium salt. It contains a cobimetinib(1+).
See also: Cobimetinib (has active moiety).
Synthesis Analysis

Cobimetinib can be synthesized through various methods, as detailed in patent literature. One notable route involves the reaction of specific intermediates, leading to high yields with minimal by-products. The synthesis typically includes the following steps:

  1. Formation of intermediates: The initial step often involves coupling bromomagnesium-pyridine with a protected azetidinone to yield a key intermediate.
  2. Reduction: This intermediate undergoes reduction using a metal catalyst to produce another protected derivative.
  3. Cyclization: A cyclization step is performed, often using bases such as sodium hydroxide, to facilitate the formation of the final product .

The synthesis process emphasizes cost-effectiveness and efficiency, utilizing techniques like kinetic resolution to achieve enantiomerically pure products .

Molecular Structure Analysis

The chemical structure of cobimetinib is characterized by its unique molecular framework, which can be represented as follows:

  • Chemical Formula: C16_{16}H18_{18}ClF3_{3}N2_{2}O2_{2}
  • Molecular Weight: 356.78 g/mol

The compound exists primarily as a fumarate salt, enhancing its solubility and bioavailability. Structural analysis has been confirmed through various techniques including infrared spectroscopy and nuclear magnetic resonance spectroscopy .

Chemical Reactions Analysis

Cobimetinib undergoes several key reactions during its synthesis and therapeutic application:

  • Formation of the fumarate salt: This involves dissolving cobimetinib in a solvent followed by the addition of fumaric acid, facilitating the formation of cobimetinib fumarate.
  • Reactions with biological targets: As a MEK inhibitor, cobimetinib interacts with MEK1 and MEK2 kinases, blocking their activity and subsequently inhibiting downstream signaling pathways involved in tumor growth .
Mechanism of Action

Cobimetinib functions as a reversible inhibitor of MEK1 and MEK2 kinases. By inhibiting these kinases, it disrupts the MAPK signaling pathway, which is crucial for cell proliferation and survival in melanoma cells. This mechanism leads to reduced tumor growth and enhanced efficacy when combined with BRAF inhibitors like vemurafenib. Clinical trials have demonstrated that this combination significantly improves progression-free survival rates in patients compared to monotherapy .

Physical and Chemical Properties Analysis

Cobimetinib fumarate exhibits several important physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Highly soluble in organic solvents such as dimethyl sulfoxide but less soluble in water.
  • Stability: The compound is stable under normal storage conditions but should be protected from light .

These properties are crucial for formulating effective pharmaceutical preparations.

Applications

Cobimetinib is primarily used in oncology for treating melanoma patients with specific genetic mutations (BRAFV600E or V600K). Its applications extend beyond melanoma, as ongoing research explores its efficacy against other solid tumors and hematological malignancies. The combination therapy approach enhances treatment outcomes while potentially reducing adverse effects associated with monotherapy .

Chemical and Pharmacological Profile of Cobimetinib Fumarate

Molecular Structure and Physicochemical Properties

Cobimetinib fumarate is a small molecule kinase inhibitor with the systematic chemical name (S)-[3,4-difluoro-2-(2-fluoro-4-iodophenylamino)phenyl][3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl]methanone hemifumarate. Its molecular formula is C₄₆H₄₆F₆I₂N₆O₈, representing the salt complex of two cobimetinib free base molecules (C₂₁H₂₁F₃IN₃O₂) and one fumaric acid molecule (C₄H₄O₄), yielding a molecular mass of 1178.71 g/mol [5] [7]. The free base of cobimetinib has a molecular weight of 531.32 g/mol [8]. The compound features three chiral centers—one on the piperidine ring and two on the azetidine moiety—with the (S)-configuration at the piperidine ring being essential for optimal MEK binding affinity [4].

Table 1: Physicochemical Properties of Cobimetinib Fumarate

PropertyValueConditions/Notes
Molecular FormulaC₄₆H₄₆F₆I₂N₆O₈Salt form
Free Base FormulaC₂₁H₂₁F₃IN₃O₂
Molecular Weight1178.71 g/mol (salt)531.32 g/mol (free base)
AppearanceWhite to off-white solid
SolubilitypH-dependentLow solubility at pH > 4; high solubility at pH < 3
Partition Coefficient (Log P)3.2 (estimated)Indicates moderate lipophilicity
Protein Binding95%Human plasma

The fumarate salt form significantly enhances the compound's aqueous solubility under acidic conditions (pH < 3), though it exhibits pH-dependent solubility with reduced dissolution at physiological pH (>4). This property influences its formulation design, necessitating acidic stabilizers in solid dosage forms [5] [7]. X-ray crystallography studies reveal that the molecule adopts a compact conformation, with the azetidine-piperidine moiety forming a rigid hydrophobic core that anchors into the MEK allosteric pocket [4].

Synthesis and Formulation Strategies

The synthesis of cobimetinib employs a multi-step strategy featuring chiral resolution and convergent coupling. A representative patented route involves:

  • Cyanation and Ring Formation: 3-Bromo-2,4-difluoroaniline undergoes regioselective cyanation with CuCN, followed by condensation with 2-fluoro-4-iodoaniline to install the diarylamine core [2].
  • Carboxylic Acid Activation: The resulting aniline intermediate is acylated with 1-(chlorocarbonyl)-3-((S)-piperidin-2-yl)azetidin-3-yl acetate using thionyl chloride, forming the central amide linkage [4].
  • Chiral Resolution: Racemic tert-butyl 2-(3-hydroxyazetidin-3-yl)piperidine-1-carboxylate is resolved using L-(+)-tartaric acid to isolate the desired (S)-enantiomer (>99% ee) [4].
  • Deprotection and Salt Formation: Acidic cleavage of the tert-butoxycarbonyl (Boc) group liberates the piperidine nitrogen, followed by fumaric acid salt formation in ethyl acetate to yield cobimetinib fumarate [2].

Table 2: Key Synthetic Steps and Yields for Cobimetinib Fumarate

StepReaction TypeKey Reagents/ConditionsYield Range
Diaryl amine formationNucleophilic substitution2-Fluoro-4-iodoaniline, CuCN65–75%
Azetidine-piperidine couplingAmide condensationSOCl₂, DIPEA, DCM, 0°C70–85%
Chiral resolutionDiastereomeric salt formationL-(+)-Tartaric acid, ethanol40–50% (recovered)
Fumarate salt formationSalt crystallizationFumaric acid, ethyl acetate90–95%

Formulation strategies address pH-dependent solubility through microcrystalline cellulose-based tablets containing lactose monohydrate as a filler and croscarmellose sodium as a disintegrant. The film coating (polyvinyl alcohol, PEG 3350, talc) ensures stability against moisture and photodegradation [5] [7].

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Human ADME studies using [¹⁴C]-labeled cobimetinib reveal high oral absorption (Fa = 0.88) but low systemic bioavailability (F = 0.28) due to significant first-pass metabolism [3]. After a single 20 mg oral dose, peak plasma concentrations (Cₘₐₓ) of 273 ng/mL are achieved within 2.4 hours (Tₘₐₓ). The drug exhibits high plasma protein binding (95%), with a volume of distribution of ~806 L, indicating extensive tissue penetration [3] [8].

Metabolism occurs primarily via CYP3A4 oxidation (piperidine ring hydroxylation) and UGT2B7 glucuronidation (azetidine hydroxyl group), generating >20 metabolites. The glycine conjugate M16 (formed via hydrolytic cleavage of the amide bond) represents a major circulating metabolite, accounting for 18.3% of plasma drug-related material [3].

Excretion is predominantly fecal (76.5% of dose), with renal clearance contributing only 17.8%. Unchanged cobimetinib represents a minor component in excreta (1.6% in urine, 6.6% in feces), confirming extensive biotransformation [3] [8]. The terminal half-life is approximately 44 hours, supporting once-daily dosing [8].

Table 3: Pharmacokinetic Parameters of Cobimetinib in Humans

ParameterValueConditions
Bioavailability28–46%Single 20 mg dose
Tₘₐₓ2.4 hours
Cₘₐₓ273 ng/mL60 mg dose
AUC₀–∞4340 ng·h/mL60 mg dose
Vd/F~806 L
Plasma Protein Binding95%
t₁/₂44 hoursTerminal half-life
Apparent Clearance (CL/F)13.8 L/h
Primary Excretion RouteFeces (76.5%)Renal: 17.8%

Notably, intestinal metabolism contributes significantly to first-pass extraction, with an estimated gut wall escape fraction (Fg) of 0.37. Physiologically based pharmacokinetic (PBPK) modeling confirms that intestinal clearance must be incorporated to accurately predict oral exposure [3].

Selectivity Profiling: MEK1 vs. MEK2 Inhibition

Cobimetinib is a reversible, ATP-noncompetitive inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2. Biochemical assays demonstrate sub-nanomolar potency against MEK1 (IC₅₀ = 0.95 nM) and approximately 200-fold selectivity for MEK1 over MEK2 (IC₅₀ = 199 nM) [6] [9]. This selectivity arises from conformational differences in the allosteric binding pocket near the catalytic site, where cobimetinib stabilizes MEK1 in a closed, inactive conformation [6].

X-ray crystallography reveals critical interactions:

  • The piperidine nitrogen forms hydrogen bonds with Asp190 (HRD motif)
  • The 3-hydroxyl group bridges interactions with Asn195 and Ser212
  • The difluoroaniline moiety occupies a hydrophobic pocket formed by Leu115, Ile141, and Val211 [6] [9]

In cellular assays (A375 melanoma line), cobimetinib inhibits ERK phosphorylation with an IC₅₀ of 5 nM. Kinome-wide profiling (against >100 kinases) confirms high selectivity, with no significant off-target activity against serine/threonine or tyrosine kinases at therapeutic concentrations [6] [9]. The compound does not inhibit BRAF^V600E^ phosphorylation of MEK but blocks downstream ERK activation, explaining its synergistic effects with BRAF inhibitors like vemurafenib in BRAF-mutant melanoma [6].

Table 4: Cobimetinib Selectivity Profile

TargetIC₅₀ (nM)Cellular Activity
MEK10.95ERK phosphorylation IC₅₀: 5 nM
MEK2199>200-fold selectivity vs. MEK1
BRAF^V600E^>10,000No direct inhibition
Other kinases>1,000No significant inhibition

Table 5: Compound Nomenclature for Cobimetinib

DesignationIdentifier/Synonym
IUPAC Name(S)-[3,4-Difluoro-2-(2-fluoro-4-iodophenylamino)phenyl][3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl]methanone hemifumarate
CAS Registry Number1369665-02-0
Free Base CAS934660-94-3
Code NamesGDC-0973, XL-518
Brand NameCotellic®
PubChem CID (Free Base)71491931
ChEBI ID90853
DrugBank AccessionDB11879

Properties

CAS Number

1369665-02-0

Product Name

Cobimetinib Fumarate

IUPAC Name

(E)-but-2-enedioic acid;[3,4-difluoro-2-(2-fluoro-4-iodoanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone

Molecular Formula

C25H25F3IN3O6

Molecular Weight

647.4 g/mol

InChI

InChI=1S/C21H21F3IN3O2.C4H4O4/c22-14-6-5-13(19(18(14)24)27-16-7-4-12(25)9-15(16)23)20(29)28-10-21(30,11-28)17-3-1-2-8-26-17;5-3(6)1-2-4(7)8/h4-7,9,17,26-27,30H,1-3,8,10-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t17-;/m0./s1

InChI Key

CBHDLXWLRMYMNL-QTNVCCTOSA-N

SMILES

C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O.C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O.C(=CC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Cobimetinib hemifumarate; XL518; XL 518; XL-518; GDC0973; GDC 0973; GDC-0973; RG 7420; RG-7420; RG7420; cobimetinib; Cotellic.

Canonical SMILES

C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1CCN[C@@H](C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O.C(=C/C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.